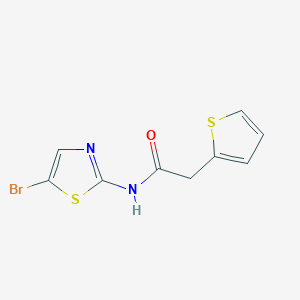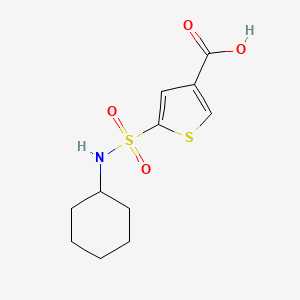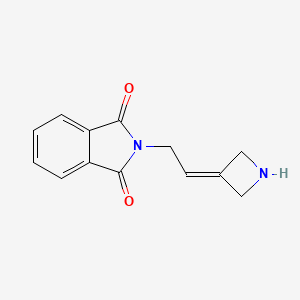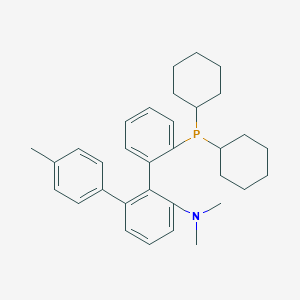
N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-bromothiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chlorothiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-fluorothiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C9H7BrN2OS2 |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
N-(5-bromo-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H7BrN2OS2/c10-7-5-11-9(15-7)12-8(13)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12,13) |
Clave InChI |
KKJOQZKEKOSPFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=O)NC2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)







![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
